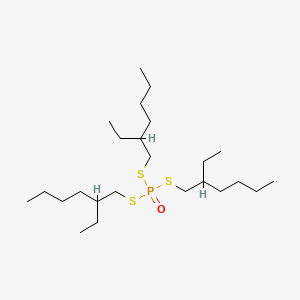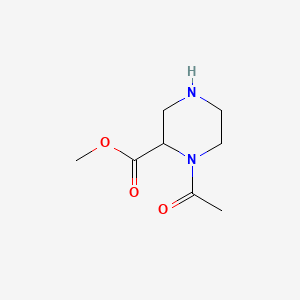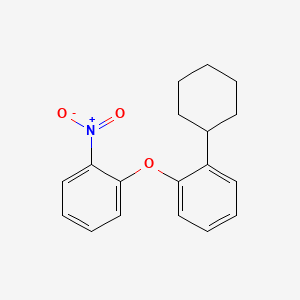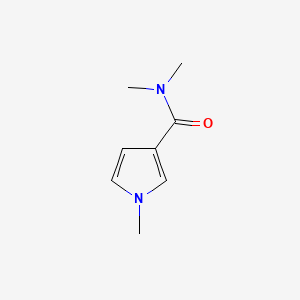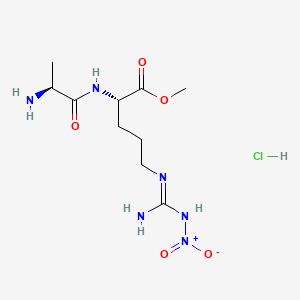
H-Ala-arg(NO2)-ome hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-arg(NO2)-ome hydrochloride is a synthetic peptide derivative It is composed of alanyl and arginyl residues, with the arginyl residue being modified by a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-arg(NO2)-ome hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The nitro group is introduced to the arginyl residue through nitration reactions, which are carefully controlled to ensure specificity and yield.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of H-Ala-arg(NO2)-ome hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
H-Ala-arg(NO2)-ome hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The peptide can be reduced to its constituent amino acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Breakdown into individual amino acids.
Substitution: Formation of new peptide derivatives with different functional groups.
科学的研究の応用
H-Ala-arg(NO2)-ome hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of H-Ala-arg(NO2)-ome hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group modification can influence the binding affinity and specificity of the peptide, affecting its biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
H-Ala-arg-bNA·2 HCl: Another peptide derivative with a different functional group.
H-Ala-arg-AMC·HCl: A fluorogenic substrate used in enzymatic assays.
Uniqueness
H-Ala-arg(NO2)-ome hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and specificity, making it valuable for various research applications.
特性
IUPAC Name |
methyl (2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-2-aminopropanoyl]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O5.ClH/c1-6(11)8(17)14-7(9(18)21-2)4-3-5-13-10(12)15-16(19)20;/h6-7H,3-5,11H2,1-2H3,(H,14,17)(H3,12,13,15);1H/t6-,7-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWLKYWCGNLDL-LEUCUCNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![L-Leucine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI)](/img/new.no-structure.jpg)
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B574890.png)

![2-[(2R,5S)-5-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B574895.png)
